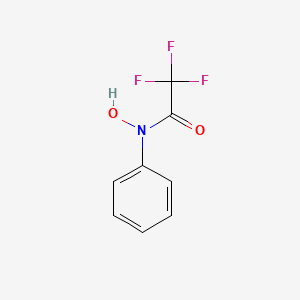![molecular formula C25H26Cl3O3P B14670291 Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate CAS No. 41399-18-2](/img/structure/B14670291.png)
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate is an organophosphorus compound characterized by its unique structure, which includes both aromatic and phosphonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate typically involves the reaction of 2-propylphenyl magnesium bromide with 2-(trichloromethyl)phenylphosphonic dichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in managing the heat generated during the reaction and improve the overall yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trichloromethyl) carbonate: Used as a reagent in organic synthesis.
Bis(2-methoxyphenyl) phosphonate: Used in the synthesis of phosphonate esters.
Bis(2-chlorophenyl) phosphonate: Utilized in the production of flame retardants.
Uniqueness
Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate is unique due to its specific combination of aromatic and phosphonate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability .
Propriétés
Numéro CAS |
41399-18-2 |
|---|---|
Formule moléculaire |
C25H26Cl3O3P |
Poids moléculaire |
511.8 g/mol |
Nom IUPAC |
1-propyl-2-[(2-propylphenoxy)-[2-(trichloromethyl)phenyl]phosphoryl]oxybenzene |
InChI |
InChI=1S/C25H26Cl3O3P/c1-3-11-19-13-5-8-16-22(19)30-32(29,24-18-10-7-15-21(24)25(26,27)28)31-23-17-9-6-14-20(23)12-4-2/h5-10,13-18H,3-4,11-12H2,1-2H3 |
Clé InChI |
HMZDPBDPEJJLCL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=CC=C1OP(=O)(C2=CC=CC=C2C(Cl)(Cl)Cl)OC3=CC=CC=C3CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


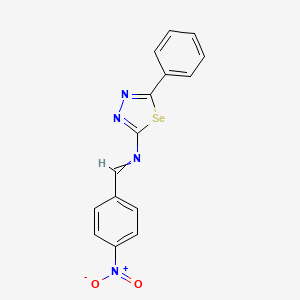

![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)


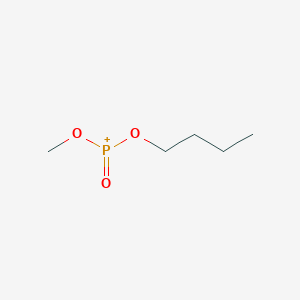
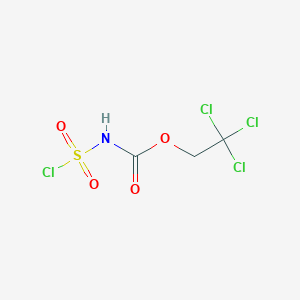
![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
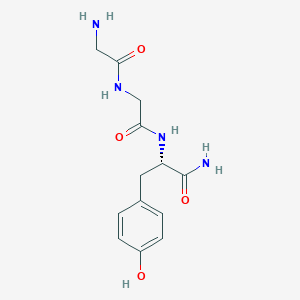
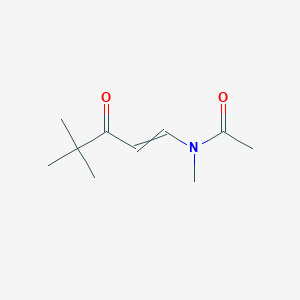
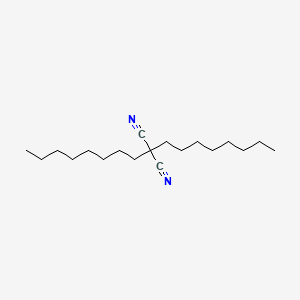
![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)
